molecular formula C12H12N2S B15310951 2-Benzothiazolevaleronitrile CAS No. 21344-53-6

2-Benzothiazolevaleronitrile

Cat. No.: B15310951
CAS No.: 21344-53-6
M. Wt: 216.30 g/mol
InChI Key: NIXVOTCDTSMFIF-UHFFFAOYSA-N
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Description

Contextualization within Benzothiazole (B30560) Chemistry Research

Benzothiazole, a bicyclic heterocyclic compound, consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring. isca.me This aromatic structure is a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets. The benzothiazole nucleus is a common feature in a variety of pharmacologically active compounds, exhibiting antimicrobial, anticancer, anticonvulsant, and neuroprotective properties. nih.gov

The reactivity of the benzothiazole ring system is a key aspect of its utility. The carbon atom at the 2-position is particularly susceptible to substitution, making it a focal point for the synthesis of diverse derivatives. mdpi.com The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry, with numerous methods developed to introduce a wide array of functional groups at this position. nih.govorganic-chemistry.org These synthetic strategies often involve the condensation of 2-aminothiophenol (B119425) with various electrophiles, such as aldehydes, carboxylic acids, or their derivatives. mdpi.com

Significance of the Valeronitrile (B87234) Moiety in Benzothiazole Derivatives

The presence of a valeronitrile moiety attached to the 2-position of the benzothiazole ring introduces a flexible five-carbon chain terminating in a nitrile group. The nitrile group (a carbon atom triple-bonded to a nitrogen atom) is a versatile functional group in organic synthesis and medicinal chemistry. It can serve as a precursor to other important functional groups, including amines, carboxylic acids, and amides, through reactions such as reduction and hydrolysis.

In the context of drug design, the nitrile group can act as a hydrogen bond acceptor and can participate in dipole-dipole interactions, potentially enhancing the binding affinity of a molecule to its biological target. The lipophilic nature of the alkyl chain in the valeronitrile moiety can also influence the pharmacokinetic properties of the parent molecule, such as its solubility and cell membrane permeability.

Historical Development of Research on Related Chemical Entities

The synthesis of 2-substituted benzothiazoles has a rich history, with early methods focusing on the condensation of 2-aminothiophenol with various reagents. Over the years, a multitude of synthetic protocols have been developed, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-coupling reactions. nih.gov

While specific research on 2-Benzothiazolevaleronitrile is not abundant in publicly available literature, its chemical nature can be inferred from the extensive body of knowledge on related benzothiazole derivatives. The following table provides a comparative look at the properties of benzothiazole and a closely related nitrile-containing derivative.

PropertyBenzothiazole2-(1,3-Benzothiazol-2-yl)acetonitrile
Molecular Formula C₇H₅NSC₉H₆N₂S
Molecular Weight 135.19 g/mol 174.22 g/mol
XLogP3 2.02.3
Hydrogen Bond Donor Count 00
Hydrogen Bond Acceptor Count 13

Data sourced from PubChem. nih.gov

The data illustrates how the addition of the acetonitrile (B52724) group in a related compound alters its physicochemical properties, suggesting that the valeronitrile moiety in this compound would similarly influence its characteristics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21344-53-6

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

5-(1,3-benzothiazol-2-yl)pentanenitrile

InChI

InChI=1S/C12H12N2S/c13-9-5-1-2-8-12-14-10-6-3-4-7-11(10)15-12/h3-4,6-7H,1-2,5,8H2

InChI Key

NIXVOTCDTSMFIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCCCC#N

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 2 Benzothiazolevaleronitrile

Retrosynthetic Analysis and Precursor Synthesis Pathways

A retrosynthetic analysis of 2-Benzothiazolevaleronitrile reveals two primary disconnection points, leading to distinct synthetic strategies. The first involves disconnecting the C2-C(valeronitrile) bond, suggesting a functionalization of a pre-formed benzothiazole (B30560). The second approach involves breaking the bonds within the thiazole (B1198619) ring, pointing towards a cyclization strategy using precursors that already contain the valeronitrile (B87234) moiety.

Synthesis of Benzothiazole Core Structures

The benzothiazole core is a common scaffold in medicinal and materials chemistry, and numerous methods for its synthesis have been developed. A prevalent and versatile method involves the condensation of 2-aminothiophenol (B119425) with various electrophilic partners. mdpi.comijper.orgmdpi.com

Common strategies for synthesizing the benzothiazole ring system include:

Condensation of 2-aminothiophenol with carboxylic acids or their derivatives: This is a widely used method where 2-aminothiophenol reacts with carboxylic acids, acyl chlorides, or esters to form the benzothiazole ring. mdpi.comijper.orgwikipedia.org Polyphosphoric acid is often used as a catalyst for the reaction with carboxylic acids. indexcopernicus.com Solvent-free conditions using benzoyl chlorides have also been reported to be effective. researchgate.net

Reaction with aldehydes: 2-aminothiophenol can be condensed with aldehydes, often in the presence of an oxidizing agent, to yield 2-substituted benzothiazoles. researchgate.net Various catalysts, including H2O2/HCl and resin-supported systems, have been employed to facilitate this transformation. mdpi.comresearchgate.net

Cyclization of thiobenzanilides: The intramolecular cyclization of thiobenzanilides, known as the Jacobson synthesis, is another classical method for benzothiazole formation. ijper.org This can be promoted by various reagents, including DDQ (2,3-dichloro-5,6-dicyanobenzoquinone). indexcopernicus.com

These methods provide access to a wide range of 2-substituted benzothiazoles, which can then be further functionalized to introduce the valeronitrile side chain.

Synthesis of Valeronitrile Building Blocks

Valeronitrile, also known as pentanenitrile, is a key building block for synthetic routes that construct the benzothiazole ring around a pre-existing nitrile-containing fragment. It is a clear liquid that can be synthesized through several methods. chemicalbook.comguidechem.com

Key synthetic routes to valeronitrile and its derivatives include:

Nucleophilic substitution: A common laboratory-scale synthesis involves the reaction of a butyl halide, such as 1-bromobutane (B133212) or 1-chlorobutane, with a cyanide salt like sodium cyanide. youtube.comprepchem.com This is a standard SN2 reaction.

Dehydration of valeramide: Valeronitrile can also be produced by the dehydration of valeramide. chemicalbook.comchemicalbook.com

From natural sources: Valeronitrile is found in some natural sources and industrial waste streams, such as coal gasification and oil shale processing wastewater. guidechem.comchemicalbook.com

For the synthesis of this compound via a cyclization strategy, a precursor would be needed where the valeronitrile moiety is attached to a suitable electrophilic group that can react with 2-aminothiophenol.

Direct and Indirect Synthetic Routes to this compound

The construction of this compound can be achieved through various direct and indirect synthetic routes, each with its own advantages and limitations.

Cyclization Reactions and Annulation Strategies

Cyclization reactions represent a powerful approach to the synthesis of the benzothiazole ring system. In the context of this compound, this would typically involve the reaction of 2-aminothiophenol with a derivative of valeronitrile.

A plausible cyclization approach would be the condensation of 2-aminothiophenol with a suitable valeronitrile derivative, such as 5-cyanopentanoic acid or its corresponding acyl chloride. This reaction would directly install the valeronitrile side chain at the 2-position of the benzothiazole ring. Brønsted acid-catalyzed cyclization of 2-aminothiophenols with nitriles has been reported as a convenient and efficient method for the synthesis of 2-substituted benzothiazoles under metal and solvent-free conditions. researchgate.net

Catalyst/ReagentSubstratesConditionsOutcome
Brønsted Acid2-Amino thiophenols, NitrilesMetal and solvent-freeEfficient synthesis of 2-substituted benzothiazoles researchgate.net
Copper(II)-BINAM complexN-(2-chlorophenyl) benzothioamideCs2CO3, acetonitrile (B52724), 82°CIntramolecular C(aryl)-S bond formation indexcopernicus.com
DDQThioformanilidesCH2Cl2, ambient temperatureIntramolecular cyclization via thiyl radical indexcopernicus.com

Functionalization of Pre-formed Benzothiazoles

An alternative and often more flexible approach involves the functionalization of a pre-formed benzothiazole ring. This strategy allows for the late-stage introduction of the valeronitrile side chain, which can be advantageous for creating a library of related compounds.

This could be achieved by:

Nucleophilic substitution on a 2-halobenzothiazole: A 2-chlorobenzothiazole (B146242) or 2-bromobenzothiazole (B1268465) could be reacted with a nucleophile derived from valeronitrile.

Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, could be employed to link a 2-benzothiazolyl-metal species with a suitable valeronitrile-containing electrophile, or vice versa. The use of Pd/C as a catalyst for the ligand- and additive-free synthesis of 2-substituted benzothiazoles via cyclization of o-iodothiobenzanilide derivatives at room temperature has been demonstrated. organic-chemistry.org

Multi-component Reaction Architectures

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. researchgate.net The development of an MCR for the synthesis of this compound would be a highly desirable strategy.

A potential MCR could involve the reaction of an o-iodoaniline, a source of sulfur (like K2S or elemental sulfur), and a valeronitrile derivative. organic-chemistry.org Three-component reactions of nitroarenes, alcohols, and sulfur powder have been shown to produce 2-substituted benzothiazoles. organic-chemistry.orgacs.org Another reported three-component reaction involves o-iodoanilines, K2S, and DMSO, where DMSO acts as a carbon source, solvent, and oxidant. organic-chemistry.org Copper-catalyzed three-component reactions of 1-iodo-2-nitroarenes with sodium sulfide (B99878) and an aldehyde have also been developed. organic-chemistry.org

Reaction TypeComponentsCatalyst/ConditionsProduct
Tandem Cyclization/Aromatizationα-tetralones/cyclohexenones, styrene (B11656) derivatives, ammonium (B1175870) salt, elemental sulfurMetal-freeNaphthothiazoles and Benzothiazoles researchgate.net
Povarov Multicomponent ReactionN-heteroaromatic benzothiazolesI2-promoted2,2'-biquinolines researchgate.net
Three-component reactiono-iodoanilines or aromatic amines, K2S, DMSO-2-unsubstituted benzothiazoles organic-chemistry.org
Three-component reactionNitroarenes, alcohols, sulfur powder-2-substituted benzothiazoles organic-chemistry.orgacs.org
Three-component reaction1-iodo-2-nitroarenes, sodium sulfide, aldehydeCopper-catalyzed2-substituted 1,3-benzothiazoles organic-chemistry.org

Catalytic Systems in this compound Synthesis

Detailed research findings on the use of specific catalytic systems for the synthesis of this compound are absent from the current body of scientific literature. The following sections reflect the lack of available data.

Organocatalysis and Metal-Free Approaches

There are no published organocatalytic or metal-free methods specifically detailing the synthesis of this compound.

Transition Metal-Catalyzed Coupling Reactions

No specific examples of transition metal-catalyzed coupling reactions for the production of this compound have been reported. While copper and palladium are often used for the synthesis of other 2-substituted benzothiazoles, their application for introducing a valeronitrile side chain is not documented.

Photocatalytic and Electrocatalytic Methodologies

Information on the application of photocatalytic or electrocatalytic strategies for the synthesis of this compound is not available in the scientific literature.

Sustainable and Green Chemistry Innovations in Synthesis

Specific green chemistry approaches for the synthesis of this compound have not been described in published research.

Solvent-Free Reaction Environments

There are no documented solvent-free synthetic methods specifically for this compound.

Use of Renewable Reagents and Feedstocks

The use of renewable reagents or feedstocks for the synthesis of this compound has not been reported.

Atom Economy and Reaction Efficiency Considerations

When evaluating synthetic routes, particularly from a green chemistry perspective, atom economy and reaction efficiency are critical metrics. primescholars.comrsc.org Atom economy provides a theoretical measure of the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. libretexts.orgstudypulse.auyoutube.com

For the proposed synthesis of this compound from 2-aminobenzenethiol and valeronitrile, the reaction can be represented as follows:

C₆H₄(NH₂)(SH) + C₄H₉CN → C₁₁H₁₂N₂S + H₂O

To calculate the theoretical atom economy for this reaction, we consider the molecular weights of the reactants and the desired product.

Compound Formula Molecular Weight ( g/mol )
2-AminobenzenethiolC₆H₇NS125.19
ValeronitrileC₅H₉N83.13
Total Reactant Mass 208.32
This compoundC₁₁H₁₂N₂S204.29
Water (Byproduct)H₂O18.02
Total Product Mass 222.31
(Note: The discrepancy in total mass is due to the reaction mechanism which can involve an oxidative cyclization, where the hydrogen atoms are removed, often forming water, but the exact stoichiometry of the oxidant is not always represented in the simplified overall reaction. For the purpose of a simplified atom economy calculation based on the primary reactants leading to the main product, we focus on the atoms of the reactants that form the desired product.)

The atom economy is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

% Atom Economy = (204.29 g/mol / 208.32 g/mol ) x 100 ≈ 98.07%

This high theoretical atom economy suggests that the condensation reaction between 2-aminobenzenethiol and valeronitrile is an inherently efficient process, with the vast majority of the atoms from the starting materials being incorporated into the final product, this compound.

Mechanistic Investigations of Chemical Transformations Involving 2 Benzothiazolevaleronitrile

Elucidation of Reaction Pathways and Transition States

A thorough understanding of a reaction's pathway and the energetic landscape it traverses is crucial for its optimization. This involves a combination of kinetic studies, isotopic labeling, and the identification of transient species.

Kinetic Studies and Reaction Order Determination

Kinetic studies are the cornerstone of mechanistic elucidation, providing quantitative data on how reaction rates respond to changes in reactant concentrations. For a hypothetical hydrolysis of 2-Benzothiazolevaleronitrile to the corresponding carboxylic acid, a series of experiments could be designed to determine the reaction order with respect to each reactant.

By systematically varying the initial concentrations of this compound and the hydrolyzing agent (e.g., H₃O⁺ or OH⁻) and measuring the initial reaction rate, the rate law for the reaction can be established. The rate law is expressed as:

Rate = k[this compound]ˣ[Hydrolyzing Agent]ʸ

Hypothetical Kinetic Data for the Hydrolysis of this compound

ExperimentInitial [this compound] (M)Initial [H₃O⁺] (M)Initial Rate (M/s)
10.100.101.2 x 10⁻⁵
20.200.102.4 x 10⁻⁵
30.100.202.4 x 10⁻⁵

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique to trace the path of atoms during a chemical reaction. nih.gov By replacing an atom in a reactant with one of its heavier isotopes, its fate in the products can be determined, providing invaluable mechanistic insights.

In the context of the hydrolysis of this compound, a key question is the origin of the oxygen atom in the resulting carboxylic acid. To investigate this, the reaction could be carried out in water enriched with the ¹⁸O isotope (H₂¹⁸O). If the carboxylic acid product incorporates the ¹⁸O label, it confirms that the oxygen atom comes from the solvent, which is consistent with a nucleophilic attack of water on the protonated nitrile carbon.

Identification of Key Intermediates

Many reactions proceed through one or more transient intermediates that are not directly observable in the starting materials or final products. Identifying these intermediates is crucial for a complete mechanistic picture. In the hydrolysis of this compound, a key intermediate would be the protonated nitrile, which activates the carbon atom for nucleophilic attack. Following the attack of water, a tetrahedral intermediate would be formed. While often too unstable to be isolated, these intermediates can sometimes be detected by spectroscopic methods under specific conditions (e.g., low temperatures) or trapped chemically. The formation of such intermediates is a common feature in the reactions of nitriles.

Electronic Effects and Substituent Influences on Reactivity

The benzothiazole (B30560) ring in this compound can be substituted with various functional groups, which can significantly alter the reactivity of the valeronitrile (B87234) side chain through electronic effects. lumenlearning.com

Hammett-Type Correlations

The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of a benzene (B151609) ring in a wide range of reactions. wikipedia.org A similar approach can be applied to the benzothiazole system to understand how substituents on the aromatic ring influence the reaction rate of the nitrile group.

A plot of the logarithm of the relative reaction rate (log(k/k₀)) for a series of substituted this compound derivatives against the appropriate substituent constant (σ) would yield a Hammett plot. The slope of this plot, the reaction constant (ρ), provides information about the nature of the transition state. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies that electron-donating groups accelerate the reaction due to the development of positive charge.

Hypothetical Hammett Data for the Hydrolysis of Substituted 2-Benzothiazolevaleronitriles

Substituent (at C6)Substituent Constant (σ)Relative Rate (k/k₀)log(k/k₀)
-NO₂0.785.80.76
-Cl0.231.70.23
-H0.001.00.00
-CH₃-0.170.7-0.15
-OCH₃-0.270.5-0.30

A linear plot of log(k/k₀) versus σ with a positive slope would suggest that the hydrolysis of the nitrile is facilitated by electron-withdrawing substituents on the benzothiazole ring.

Inductive and Resonance Contributions

Substituents exert their electronic influence through a combination of inductive and resonance effects. The inductive effect is transmitted through the sigma bonds and depends on the electronegativity of the substituent. lumenlearning.com The resonance effect involves the delocalization of pi electrons between the substituent and the aromatic ring.

For substituents on the benzothiazole ring of this compound, an electron-withdrawing group like a nitro group (-NO₂) would exert a strong -I (negative inductive) and -R (negative resonance) effect. This would withdraw electron density from the entire molecule, including the nitrile group, making the nitrile carbon more electrophilic and thus more susceptible to nucleophilic attack.

Stereochemical Aspects of this compound Reactions

The control of stereochemistry is a fundamental goal in organic synthesis, enabling the preparation of specific stereoisomers of chiral molecules. For a compound like this compound, which possesses a prochiral center, the ability to control the three-dimensional arrangement of atoms during a chemical transformation is of significant interest. However, at present, there is a notable absence of published data concerning the stereoselective reactions of this particular nitrile.

Diastereoselectivity and Enantioselectivity Studies

No studies detailing the diastereoselective or enantioselective reactions of this compound could be located. Such studies would typically involve reacting this compound with other chiral or prochiral molecules to form diastereomers, or using chiral reagents or catalysts to induce the formation of one enantiomer over the other. The absence of this research indicates a significant gap in the understanding of the reactivity of this compound in a stereocontrolled manner.

Future research in this area could involve, for example, the asymmetric reduction of the nitrile group or the α-functionalization of the valeronitrile chain under chiral conditions. Data from such studies, typically presented in tables summarizing diastereomeric ratios (d.r.) or enantiomeric excesses (e.e.), would be invaluable for synthetic chemists looking to incorporate this benzothiazole moiety into complex, stereochemically defined molecules.

Chiral Catalyst Performance

The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. These catalysts, which can be metal complexes with chiral ligands or purely organic molecules, create a chiral environment that can influence the stereochemical outcome of a reaction. While the broader field of asymmetric catalysis is well-established, with numerous examples of highly effective chiral catalysts for a wide variety of transformations, their application to this compound has not been documented.

Investigations into the performance of different classes of chiral catalysts, such as those based on transition metals (e.g., rhodium, ruthenium, palladium) or organocatalysts (e.g., proline derivatives, chiral phosphoric acids), in reactions involving this compound would be a fertile area for new research. The results of such studies would typically be compiled into tables comparing the efficacy of various catalysts in terms of yield, diastereoselectivity, and enantioselectivity, providing a roadmap for the rational design of stereoselective syntheses utilizing this compound.

Computational and Theoretical Chemistry Studies on 2 Benzothiazolevaleronitrile

Conformational Analysis and Molecular Dynamics Simulations:

Solvent Effects on Molecular Conformations:Molecular dynamics simulations can be used to study how the presence of a solvent affects the shape and behavior of the molecule over time. These simulations provide a more realistic model of the molecule's behavior in solution.

Should specific computational studies on 2-Benzothiazolevaleronitrile be published in the future, a detailed and scientifically accurate article could then be generated.

Reaction Mechanism Predictions and Validation through Computational Models

Computational models are instrumental in elucidating the intricate details of chemical reactions. By mapping the potential energy surface, chemists can predict reaction pathways, identify transient species, and understand the energetic factors that govern a reaction's feasibility and rate.

Transition State Characterization

For a hypothetical reaction involving the formation of this compound, density functional theory (DFT) calculations could be used to locate the transition state structure. This involves optimizing the geometry to find a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom. Frequency calculations are then performed to confirm the nature of this stationary point; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 1: Hypothetical Transition State Parameters for a Reaction Step in the Synthesis of this compound

This table illustrates the kind of data that would be generated from a computational study of a transition state. The imaginary frequency confirms the structure as a transition state, and the bond lengths indicate which bonds are forming and breaking.

ParameterValueDescription
Imaginary Frequency -250 cm⁻¹Corresponds to the vibrational mode leading to product formation.
C-S Bond Length 2.1 ÅPartially formed bond in the thiazole (B1198619) ring.
C-N Bond Length 2.0 ÅPartially formed bond in the thiazole ring.
Energy Barrier (ΔE‡) 25 kcal/molThe energy required to reach the transition state from the reactants.

Reaction Energy Profile Mapping

A reaction energy profile, or reaction coordinate diagram, visually represents the energy changes that occur as reactants are converted into products. nih.gov These profiles are constructed by calculating the energies of reactants, intermediates, transition states, and products. biointerfaceresearch.comscirp.org For multi-step reactions, the profile will show multiple peaks (transition states) and valleys (intermediates). researchgate.netresearchgate.net The highest energy barrier in the profile corresponds to the rate-determining step of the reaction. scirp.org

For the synthesis of this compound, which could conceptually proceed through several steps, a reaction energy profile would be invaluable. For instance, a common route to benzothiazoles involves the condensation of a 2-aminothiophenol (B119425) with a carboxylic acid derivative. A computed energy profile for such a reaction involving valeronitrile (B87234) would likely show an initial endergonic step to form a tetrahedral intermediate, followed by a transition state for the cyclization and subsequent dehydration steps. A study on the synthesis of 2-aminobenzothiazole (B30445) from N-arylthiourea has demonstrated the utility of such computed reaction energy profiles. researchgate.net

Table 2: Hypothetical Relative Energies for the Synthesis of this compound

This table provides a simplified, hypothetical energy profile for a two-step reaction. The relative energies would be calculated using a suitable level of theory.

SpeciesRelative Energy (kcal/mol)
Reactants 0.0
Transition State 1 +20.5
Intermediate +5.2
Transition State 2 +15.8
Products -10.3

Computational Prediction of Molecular Interactions

Understanding how a molecule interacts with its environment, particularly with biological macromolecules, is a cornerstone of medicinal chemistry and materials science. Computational methods offer a way to predict and analyze these interactions at a molecular level.

Ligand-Target Docking Simulations (conceptual, not property/effect)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein or enzyme. nih.govwjarr.com This method is widely used in drug discovery to screen virtual libraries of compounds for their potential to bind to a biological target. biointerfaceresearch.com For this compound, docking simulations could be conceptually performed against a variety of enzyme active sites to explore its potential as an inhibitor.

The process involves generating a three-dimensional structure of this compound and the target protein. A docking algorithm then samples a large number of possible binding poses of the ligand within the active site of the receptor, and a scoring function is used to estimate the binding affinity for each pose. Numerous studies have successfully employed molecular docking to investigate the interaction of benzothiazole (B30560) derivatives with various enzymes. nih.govnih.govwjarr.com For example, docking studies have been used to understand the binding of benzothiazole derivatives to the DHPS enzyme and the p56lck enzyme. biointerfaceresearch.comnih.gov

Table 3: Conceptual Docking Results for this compound with a Hypothetical Enzyme Active Site

This table illustrates the type of output one might expect from a docking simulation. The binding energy indicates the predicted affinity, and the interacting residues highlight the specific amino acids involved in the binding.

ParameterValue/Description
Binding Energy -8.5 kcal/mol
Interacting Residues TYR 82, PHE 101, LEU 154, VAL 178
Types of Interactions Hydrogen bond with TYR 82; Pi-pi stacking with PHE 101; Hydrophobic interactions with LEU 154 and VAL 178.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. scirp.orgwjahr.com The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. nih.gov Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. wjahr.com

For this compound, an MEP analysis would likely reveal a region of high negative potential around the nitrogen atom of the nitrile group and the nitrogen and sulfur atoms of the benzothiazole ring, making these sites potential centers for electrophilic attack or hydrogen bonding. scirp.org Conversely, the hydrogen atoms of the benzene (B151609) ring would exhibit a positive potential. This information is crucial for understanding intermolecular interactions and predicting sites of reactivity. scirp.org

Table 4: Conceptual Molecular Electrostatic Potential (MEP) Values for Key Regions of this compound

This table presents hypothetical MEP values for different regions of the molecule, which would be derived from DFT calculations.

Molecular RegionPotential Range (kcal/mol)Interpretation
Nitrile Nitrogen -35 to -45Strong negative potential, site for electrophilic attack/H-bond acceptor.
Benzothiazole N Atom -25 to -35Negative potential, potential H-bond acceptor.
Benzothiazole S Atom -15 to -25Moderate negative potential.
Aromatic Hydrogens +10 to +20Positive potential, sites for nucleophilic interaction.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Benzothiazolevaleronitrile

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov

To perform a single crystal X-ray diffraction analysis of 2-Benzothiazolevaleronitrile, a high-quality single crystal is required. mdpi.com This crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to determine the unit cell dimensions, space group, and ultimately the electron density map of the molecule. nih.gov From this map, the positions of individual atoms can be determined with high precision, yielding accurate bond lengths, bond angles, and torsional angles.

While specific crystallographic data for this compound is not publicly available, a hypothetical dataset based on known benzothiazole (B30560) structures is presented in Table 2 to illustrate the type of information obtained from such an analysis. researchgate.netnih.gov

Table 2: Hypothetical Single Crystal X-ray Diffraction Data for this compound

Parameter Hypothetical Value
Chemical FormulaC₁₂H₁₂N₂S
Formula Weight216.31
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)5.8
c (Å)18.2
α (°)90
β (°)105
γ (°)90
Volume (ų)1067
Z (molecules/unit cell)4
Density (calculated) (g/cm³)1.345

This data would definitively confirm the connectivity of the atoms and provide insight into the conformation of the valeronitrile (B87234) chain relative to the benzothiazole ring system.

Polymorphism refers to the ability of a compound to crystallize in more than one crystal structure. mdpi.com Different polymorphs of the same compound can exhibit different physical properties, such as melting point, solubility, and stability. The study of polymorphism is crucial in materials science and pharmaceutical development. For this compound, different crystallization conditions (e.g., solvent, temperature, cooling rate) could potentially lead to the formation of different polymorphs.

Chromatographic Separation Science for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the isolation and purity assessment of synthesized this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. nih.gov A reversed-phase HPLC (RP-HPLC) method is generally suitable for a molecule with the polarity of this compound.

Method development would involve a systematic approach to optimize the separation of the target compound from any starting materials, reagents, or byproducts. nih.gov Key parameters to be optimized include:

Stationary Phase: A C18 (octadecylsilyl) column is a common starting point for reversed-phase chromatography, offering good retention for moderately nonpolar compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., water with a small amount of acid like formic acid or a buffer like ammonium (B1175870) acetate (B1210297) to ensure good peak shape) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve efficient separation of compounds with a range of polarities.

Detection: A UV detector would be suitable for this compound, as the benzothiazole ring is a strong chromophore. The detection wavelength would be set at one of the absorption maxima of the compound to ensure high sensitivity.

Flow Rate and Column Temperature: These parameters are adjusted to optimize resolution and analysis time.

A hypothetical set of HPLC method parameters for the analysis of this compound is presented in Table 3.

Table 3: Hypothetical HPLC Method Parameters for this compound

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL

Once developed, this HPLC method can be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness for the routine purity assessment of this compound. nih.govnih.gov

Gas Chromatography (GC) Methodologies

In the analysis of benzothiazole derivatives, capillary columns are predominantly used due to their high separation efficiency. A common choice for the stationary phase is a non-polar or medium-polar phase, such as those based on polysiloxanes. For instance, a DB-5MS column, which has a (5%-phenyl)-methylpolysiloxane stationary phase, is frequently utilized for the analysis of various benzothiazoles and related compounds. scispace.com This type of stationary phase separates compounds primarily based on their boiling points and, to a lesser extent, their interaction with the phenyl groups.

The temperature program of the GC oven is a critical parameter that is optimized to ensure adequate separation of the target analyte from other components in the sample matrix. A typical temperature program for the analysis of benzothiazole derivatives might start at a relatively low initial temperature, which is then ramped up to a higher final temperature. scispace.com This gradient allows for the elution of more volatile compounds at the beginning of the run, followed by the elution of less volatile compounds like this compound at higher temperatures, ensuring sharp and symmetrical peaks.

The choice of detector is dictated by the required sensitivity and selectivity of the analysis. For routine analysis, a Flame Ionization Detector (FID) can be used, which offers good sensitivity for organic compounds. However, for more complex matrices or when structural confirmation is required, a Mass Spectrometer (MS) is the detector of choice. scispace.comnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) provides not only quantitative data but also qualitative information based on the mass spectrum of the analyte, which allows for its unambiguous identification. scispace.comnih.gov The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity, which is particularly useful for trace-level analysis in complex environmental or biological samples. nih.govnih.gov

The following table summarizes typical GC conditions that can be adapted for the analysis of this compound based on methods developed for related benzothiazole compounds.

ParameterConditionSource
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness scispace.com
Injector Temperature 280 °C scispace.com
Oven Program Initial temp: 120°C (hold 3 min), Ramp: 6°C/min to 260°C (hold 1 min), then 8°C/min to 320°C (hold 5 min) scispace.com
Carrier Gas Helium
Detector Mass Spectrometer (MS) scispace.comnih.gov
Ionization Mode Electron Ionization (EI) at 70 eV scispace.com

Chiral Chromatography for Enantiomeric Purity Analysis

As this compound possesses a chiral center, the separation and quantification of its enantiomers are of significant importance, particularly in pharmaceutical and biological contexts where enantiomers can exhibit different physiological activities. Chiral chromatography is the most widely used technique for determining the enantiomeric purity of chiral compounds. nih.govmedwinpublishers.com This can be achieved through either direct or indirect methods.

The direct method, which is generally preferred for its simplicity and accuracy, involves the use of a chiral stationary phase (CSP). nih.govmedwinpublishers.com CSPs are designed to have stereospecific interactions with the enantiomers, leading to different retention times and thus their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are among the most versatile and widely used for the separation of a broad range of chiral compounds. nih.govmedwinpublishers.com For instance, columns like Chiralpak® and Lux® series, which are packed with coated or immobilized polysaccharide derivatives on a silica (B1680970) support, have demonstrated excellent enantioseparation capabilities for many chiral molecules. nih.gov The separation mechanism on these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide polymer.

The indirect method involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. medwinpublishers.com These diastereomers, having different physical properties, can then be separated on a standard achiral chromatographic column. medwinpublishers.comnih.gov While effective, this method can be more complex due to the need for a derivatization reaction and the potential for kinetic resolution or racemization during the process.

For the enantiomeric purity analysis of this compound, a direct chiral High-Performance Liquid Chromatography (HPLC) method would be a primary approach. The selection of the appropriate CSP and mobile phase is crucial for achieving successful separation. A systematic screening of different polysaccharide-based CSPs with various mobile phases (normal-phase, polar organic, or reversed-phase) is typically performed to identify the optimal conditions.

The following table provides an example of a potential starting point for developing a chiral HPLC method for this compound, based on common practices for separating chiral compounds.

ParameterConditionSource
Column Polysaccharide-based Chiral Stationary Phase (e.g., cellulose or amylose derivatives) nih.govmedwinpublishers.com
Mobile Phase A mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol)
Flow Rate 0.5 - 1.5 mL/min
Detection UV detector at a wavelength where the compound absorbs strongly
Temperature Ambient or controlled (e.g., 25 °C)

The resolution of the enantiomers is a key performance indicator of the chiral separation method. A resolution value (Rs) of greater than 1.5 is generally considered to indicate baseline separation, which is necessary for accurate quantification of the enantiomeric excess. nih.gov The development and validation of a robust chiral chromatographic method are essential for the quality control and stereoselective studies of this compound.

Exploration of Molecular Interactions and Biochemical Mechanism Research Involving 2 Benzothiazolevaleronitrile

Investigations into Molecular Recognition Processes

The initial step in understanding the biological potential of a compound like 2-Benzothiazolevaleronitrile involves studying its interactions with biological macromolecules.

Binding Affinity Studies with Biochemical Receptors (conceptual, non-clinical)

Binding affinity studies are fundamental to determining the strength of the interaction between a ligand, such as this compound, and its biological target. While specific receptor targets for this compound have not been identified, researchers often employ computational methods like molecular docking as a preliminary screening tool. researchgate.netnih.govbiointerfaceresearch.comnih.govwjarr.comnih.gov These in silico studies predict the binding mode and estimate the binding energy of a ligand within the active site of a known receptor. For instance, various benzothiazole (B30560) derivatives have been docked against receptors like DNA gyrase, dihydroorotase, and protein kinases to predict their inhibitory potential. researchgate.netnih.govbiointerfaceresearch.com

A hypothetical binding affinity study for this compound would first involve identifying potential protein targets based on structural similarity to other known bioactive benzothiazoles. Subsequently, molecular docking simulations would be performed to generate a binding pose and a theoretical binding affinity score.

Table 1: Conceptual Molecular Docking Parameters for this compound (Note: This table is for illustrative purposes only and is not based on experimental data)

ParameterDescriptionConceptual Value
Target ReceptorHypothetical protein targete.g., Protein Kinase, DNA Gyrase
Docking Score (kcal/mol)Estimated binding energy-
Key Interacting ResiduesAmino acids in the binding pocket-
Hydrogen BondsNumber of predicted hydrogen bonds-

Allosteric Modulation Mechanisms

Allosteric modulation refers to the regulation of a protein by a ligand binding to a site other than the protein's active site. youtube.com This can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the protein's activity. While some benzimidazole-based compounds have been identified as allosteric modulators of nicotinic acetylcholine (B1216132) receptors, there is no published evidence to suggest that this compound functions as an allosteric modulator. nih.gov

Investigating potential allosteric effects would require specialized assays that measure the activity of a target enzyme or receptor in the presence of both its primary substrate/ligand and this compound.

Enzymatic Activity Modulation at a Molecular Level

Many therapeutic agents exert their effects by modulating the activity of specific enzymes. The benzothiazole core is present in a number of enzyme inhibitors.

Inhibition and Activation Kinetics (conceptual, non-clinical)

Enzyme kinetics studies are essential to characterize the mode of action of a compound. These studies determine parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For example, some benzothiazole derivatives have been shown to exhibit mixed inhibition kinetics against rabbit liver aldehyde oxidase, meaning they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

A kinetic analysis of this compound would involve incubating a target enzyme with its substrate and varying concentrations of the compound. By measuring the reaction velocity at different substrate and inhibitor concentrations, one could determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the relevant kinetic parameters.

Table 2: Conceptual Enzyme Inhibition Data for this compound (Note: This table is for illustrative purposes only and is not based on experimental data)

Kinetic ParameterDescriptionConceptual Value
IC50 (µM)Concentration for 50% inhibition-
Ki (µM)Inhibition constant-
Mechanism of Inhibitione.g., Competitive, Non-competitive-

Enzyme-Ligand Complex Characterization

To fully understand the interaction at a molecular level, the three-dimensional structure of the enzyme-ligand complex needs to be determined. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy are used for this purpose. While the synthesis and characterization of metal complexes with different benzothiazole-containing ligands have been reported, there is no such data for a complex of this compound with an enzyme. researchgate.netnih.gov

Cellular Pathway Perturbation Studies in Model Systems (non-human, non-clinical)

Ultimately, the biological effect of a compound is determined by how it perturbs cellular pathways. Modern systems biology approaches, such as transcriptomics and proteomics, can provide a global view of these changes. For instance, Ingenuity Pathway Analysis (IPA) is a tool used to predict the downstream effects of changes in gene or protein expression. nih.gov

To study the effects of this compound on cellular pathways, a suitable non-human model system (e.g., a specific cell line) would be treated with the compound. Subsequently, changes in gene expression (e.g., via RNA sequencing) or protein levels (e.g., via mass spectrometry) would be analyzed to identify the pathways that are significantly affected. There are currently no published studies of this nature for this compound.

Modulation of Specific Intracellular Signaling Cascades

Intracellular signaling cascades are complex networks that govern cellular processes, and their dysregulation is often implicated in various diseases. Benzothiazole derivatives have been shown to modulate several key signaling pathways, suggesting that this compound may also possess such capabilities.

Many 2-substituted benzothiazoles have been identified as potent inhibitors of protein kinases, which are crucial components of signaling cascades. nih.gov For instance, certain benzothiazole derivatives have been found to inhibit kinases involved in cell proliferation and survival pathways, such as the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway. The hyperactivation of this pathway is a therapeutic target in cancer. Given the structural similarities, this compound could potentially interact with the ATP-binding site of various kinases, thereby modulating their activity and downstream signaling events.

Furthermore, some benzothiazole-based compounds have been designed as inhibitors of the BCL-2 family of proteins, which are key regulators of apoptosis. nih.gov By inhibiting anti-apoptotic BCL-2 proteins, these compounds can promote programmed cell death in cancer cells. The valeronitrile (B87234) moiety of this compound could play a role in the specific binding to the hydrophobic groove of BCL-2 proteins, a common interaction mode for small molecule inhibitors.

The following table summarizes potential intracellular signaling cascades that could be modulated by this compound, based on research on related compounds.

Signaling Pathway Potential Effect of this compound Basis of Hypothesis
Kinase Signaling Pathways (e.g., JAK/STAT)Inhibition of kinase activity, leading to downregulation of the pathway.Known activity of other 2-substituted benzothiazoles as kinase inhibitors. nih.gov
Apoptosis Signaling (e.g., BCL-2 pathway)Inhibition of anti-apoptotic proteins like BCL-2, leading to the induction of apoptosis.Documented BCL-2 inhibitory activity of novel benzothiazole derivatives. nih.gov

Interaction with Cellular Macromolecules (e.g., DNA, RNA, proteins)

The biological activity of a compound is intrinsically linked to its interactions with cellular macromolecules. The planar benzothiazole ring system and the flexible valeronitrile side chain of this compound provide multiple points for potential interactions with proteins, DNA, and RNA.

Protein Interactions: The primary mode of action for many benzothiazole derivatives is through direct interaction with proteins, particularly enzymes. nih.gov For example, some benzothiazole compounds have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication. nih.gov The benzothiazole core can engage in hydrophobic and π-stacking interactions within the enzyme's active site, while the substituent at the 2-position can form more specific interactions, such as hydrogen bonds or van der Waals forces. It is plausible that this compound could exhibit similar inhibitory activity against various enzymes.

DNA and RNA Interactions: While direct intercalation into DNA is a known mechanism for some planar heterocyclic compounds, the interaction of benzothiazoles with nucleic acids is less commonly reported as their primary mechanism of action. However, the potential for such interactions should not be entirely dismissed. The planar benzothiazole ring could potentially intercalate between the base pairs of DNA, while the valeronitrile side chain could lie in the major or minor groove. Such interactions could interfere with DNA replication and transcription processes. Interactions with RNA, particularly with specific functional RNA structures, are also a possibility that warrants further investigation.

Structure-Activity Relationship (SAR) Studies for Molecular Design

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For the benzothiazole class of compounds, extensive SAR studies have revealed key structural features that govern their biological effects. researchgate.netnih.gov

Design Principles for Modulating Biological Interaction Profiles

The biological activity of 2-substituted benzothiazoles can be finely tuned by modifying both the benzothiazole core and the substituent at the 2-position. nih.gov

Modifications of the Benzothiazole Ring: Substitutions on the benzene (B151609) ring of the benzothiazole nucleus can significantly impact the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity. For instance, the introduction of electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., methoxy, methyl) at various positions can alter the binding affinity of the molecule to its target protein. nih.gov

Modifications of the 2-Substituent: The nature of the substituent at the C-2 position is a critical determinant of the biological activity of benzothiazoles. mdpi.com In the case of this compound, the valeronitrile chain offers several possibilities for modification:

Chain Length: Altering the length of the alkyl chain (from valeronitrile to, for example, acetonitrile (B52724) or hexanenitrile) could affect the compound's flexibility and its ability to fit into a specific binding pocket.

Functional Groups: The nitrile group can be replaced with other functional groups, such as an amide, a carboxylic acid, or an ester, to introduce different hydrogen bonding capabilities and polarity.

Branching: Introducing branches on the alkyl chain could enhance steric hindrance and potentially lead to more selective interactions with the target.

The following table outlines hypothetical design principles for modulating the biological interaction profile of this compound.

Structural Modification Potential Impact on Biological Interaction
Introduction of a hydroxyl group on the valeronitrile chainIncreased hydrogen bonding potential, potentially improving binding to polar sites on a protein.
Shortening the alkyl chain to an ethyl or propyl groupMay alter the positioning of the benzothiazole core within a binding site, potentially switching activity between different targets.
Addition of a fluorine atom to the benzothiazole ringCan enhance metabolic stability and binding affinity through favorable electrostatic interactions. nih.gov

Computational SAR Modeling

Computational methods play an increasingly important role in modern drug discovery and are particularly useful for conducting SAR studies in a time and cost-effective manner. mdpi.com Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be applied to this compound and its analogs to predict their biological activities and guide the design of new compounds.

Molecular Docking: Molecular docking simulations can be used to predict the binding mode and affinity of this compound and its derivatives to the active site of a target protein. nih.gov By visualizing the predicted binding pose, researchers can identify key interactions and propose modifications to the molecule to enhance these interactions. For example, docking studies could reveal an unoccupied hydrophobic pocket in the binding site, suggesting that extending the alkyl chain of the valeronitrile group might lead to improved potency.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for a set of benzothiazole derivatives with known activities, a predictive QSAR model can be developed. This model can then be used to estimate the activity of newly designed compounds, such as analogs of this compound, before they are synthesized.

Advanced Applications and Research Directions of 2 Benzothiazolevaleronitrile in Chemical Science

Utilization in Materials Science Research

The intrinsic properties of the benzothiazole (B30560) ring system, such as its rigidity, planarity, and electron-withdrawing nature, make it a compelling building block for advanced materials. wikipedia.org The presence of the valeronitrile (B87234) side chain in 2-Benzothiazolevaleronitrile introduces additional functionalities that could be exploited in polymer chemistry and optoelectronic devices.

Role in Polymer Chemistry and Functional Materials

The nitrile group (C≡N) is a versatile functional group in polymer science. It is known to undergo various polymerization reactions, including anionic and coordination polymerization, to form polymers with unique thermal and mechanical properties. The valeronitrile group in this compound could, therefore, act as a polymerizable unit, enabling the synthesis of novel polymers incorporating the benzothiazole core directly into the polymer backbone or as a pendant group. Such polymers could exhibit enhanced thermal stability and potentially interesting photophysical properties derived from the benzothiazole moiety.

Furthermore, the nitrile group can be chemically modified into other functional groups, such as amines or carboxylic acids, post-polymerization. This would allow for the fine-tuning of the polymer's properties and the introduction of cross-linking sites or functionalities for further derivatization. The use of valeronitrile, in general, has been noted in the manufacturing of fibers and plastics, suggesting that polymers derived from this compound could find applications in these areas. ontosight.ai

Optoelectronic Device Component Investigations

Benzothiazole derivatives have been extensively investigated for their applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. research-nexus.netafricaresearchconnects.comresearchgate.net Their electron-deficient nature makes them suitable as electron-transporting or emissive materials. Theoretical and experimental studies have shown that the electronic and optical properties of benzothiazole-containing molecules can be tuned by modifying the substituents on the benzothiazole core. nih.govresearchgate.net

The incorporation of a valeronitrile group at the 2-position of the benzothiazole ring can influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby affecting its charge injection/transport capabilities and emission characteristics. nih.gov The non-planar geometry that can be adopted by some benzothiazole derivatives is crucial for their performance in optoelectronic devices, and the flexibility of the valeronitrile chain could play a role in controlling the solid-state packing and morphology of thin films. research-nexus.netafricaresearchconnects.com Research on benzothiazole derivatives in OLEDs has demonstrated their potential to achieve high brightness and efficiency, suggesting a promising avenue for the investigation of this compound in similar applications. researchgate.net

Table 1: Optoelectronic Properties of Selected Benzothiazole Derivatives for OLEDs

CompoundHOMO (eV)LUMO (eV)Emission ColorMax. Brightness (cd/m²)External Quantum Efficiency (%)
BPPA--Blue37602.37
BTDF-TTPA--Deep-Red-5.75
BTDF-TtTPA--NIR-1.44

Data sourced from related research on benzothiazole derivatives for illustrative purposes. researchgate.netfrontiersin.org

Chemical Probes and Sensing Element Development

The development of sensitive and selective chemical probes is crucial for analytical chemistry and biological imaging. The benzothiazole scaffold is a well-established fluorophore, and its derivatives have been successfully employed in the design of fluorescent sensors.

Design as Fluorescent Probes for Chemical Analysis

A close analog of this compound, 2-benzothiazoleacetonitrile, has been successfully utilized to develop a two-photon fluorescent probe for the detection of hydrazine. research-nexus.netafricaresearchconnects.com This probe exhibited a significant fluorescence enhancement upon reaction with hydrazine, demonstrating the potential of the cyanomethyl group attached to the benzothiazole core as a recognition and signaling unit.

It is conceivable that the valeronitrile group in this compound could be similarly employed in the design of fluorescent probes. The nitrile group can act as a reactive site for specific analytes, leading to a change in the fluorescence properties of the benzothiazole fluorophore upon reaction. The longer alkyl chain of the valeronitrile compared to the acetonitrile (B52724) might influence the probe's solubility, cell permeability, and interaction with the target analyte, potentially offering advantages in certain applications.

Application in Chemo- and Biosensor Development

The development of sensors based on benzothiazole derivatives extends to a variety of analytes. For instance, benzothiazole-based fluorescent sensors have been developed for the detection of hypochlorite (B82951) and other reactive oxygen species. nih.gov The modular nature of these sensors, where the benzothiazole unit acts as the signaling component and a separate recognition moiety is responsible for selectivity, allows for the design of probes for a wide range of targets.

This compound could serve as a key intermediate in the synthesis of more complex chemo- and biosensors. The nitrile group can be transformed into various other functionalities to which specific recognition elements (e.g., ionophores, enzyme substrates, or antibodies) can be attached. This synthetic versatility makes this compound a valuable platform for the development of tailored sensing molecules for environmental monitoring, clinical diagnostics, and cellular imaging.

Catalytic Roles and Ligand Design in Organic Synthesis

The nitrogen atom in the thiazole (B1198619) ring of benzothiazole derivatives can act as a Lewis base, enabling it to coordinate with metal ions. This property has been exploited in the design of ligands for various catalytic transformations.

The benzothiazole moiety can act as an innate directing group in transition metal-catalyzed C-H activation reactions, facilitating the functionalization of the molecule itself. thieme-connect.com Furthermore, benzothiazole derivatives have been used as ligands in palladium- and ruthenium-catalyzed cross-coupling reactions. thieme-connect.com

While direct catalytic applications of this compound have not been extensively reported, its structure suggests potential in this area. The nitrogen atom of the benzothiazole ring could coordinate to a metal center, while the valeronitrile chain could be modified to introduce additional donor atoms, creating a bidentate or tridentate ligand. Such ligands could find use in a variety of catalytic processes, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions. The steric and electronic properties of the ligand, influenced by the benzothiazole core and the substituent at the 2-position, would play a crucial role in determining the activity and selectivity of the resulting metal complex. ontosight.ai The exploration of this compound and its derivatives as ligands represents a promising frontier in the development of novel and efficient catalysts.

Ligand Scaffolds for Asymmetric Catalysis

The development of novel chiral ligands is paramount in the field of asymmetric catalysis, which is dedicated to the synthesis of enantiomerically pure compounds. The benzothiazole framework, with its nitrogen and sulfur heteroatoms, possesses inherent coordinating properties that make it an attractive scaffold for the design of such ligands. biointerfaceresearch.comqu.edu.iq While this compound is not a classical chiral ligand in its native form, its structure offers a versatile platform for the introduction of chirality.

The valeronitrile side chain can be chemically modified to incorporate chiral centers. For instance, asymmetric reduction of the nitrile group or alpha-functionalization of the butyronitrile (B89842) chain could yield chiral amines or other functional groups capable of coordinating to a metal center. The resulting bidentate or tridentate ligands, featuring the benzothiazole nitrogen and the newly introduced chiral coordinating group, could be effective in a variety of metal-catalyzed asymmetric transformations.

The utility of benzothiazole-containing ligands in asymmetric catalysis has been demonstrated with other derivatives. For example, thiazoline-oxazoline ligands have been successfully employed in asymmetric Friedel-Crafts reactions. researchgate.net This precedent suggests that chiral ligands derived from this compound could find application in similar carbon-carbon bond-forming reactions. The combination of the sterically demanding benzothiazole core and a strategically positioned chiral center on the side chain could create a well-defined chiral pocket around the metal catalyst, leading to high levels of enantioselectivity.

Table 1: Examples of Benzothiazole-Containing Ligands and Their Applications in Asymmetric Catalysis

Ligand StructureMetalReaction TypeReference
Thiazoline-OxazolineZn(OTf)₂Friedel-Crafts Alkylation researchgate.net
BOPA analogues with thiazole and oxazole (B20620) ringsCrNozaki-Hiyama-Kishi Reaction researchgate.net
2-((E)-(2-(benzo[d]thiazol-2-yl) phenylimino) methyl)-5-methoxyphenolCo(III), Ru(III)DNA Binding Studies biointerfaceresearch.com

This table presents examples of related benzothiazole-containing ligands to illustrate the potential of the scaffold, not direct applications of this compound.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis. While there is a lack of specific reports on the use of this compound as an organocatalyst, its structure presents intriguing possibilities for the development of novel catalytic systems.

The benzothiazole nitrogen is weakly basic and can act as a hydrogen bond acceptor. More significantly, the valeronitrile side chain can be envisioned as a precursor to various organocatalytic motifs. For instance, reduction of the nitrile to a primary amine would yield a derivative that could be further functionalized into a chiral amine or a thiourea, both of which are privileged scaffolds in organocatalysis. These functionalized derivatives could potentially catalyze a range of reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions.

Research on related structures provides a conceptual blueprint. For example, organocatalytic asymmetric [4+2] cyclizations of 2-benzothiazolimines with aldehydes have been successfully developed using chiral amine catalysts, affording benzothiazolopyrimidine derivatives with excellent stereoselectivities. acs.org This highlights the potential of the benzothiazole framework to participate in and influence stereoselective transformations. Future research could focus on installing chirality within the valeronitrile backbone of this compound to create a novel class of organocatalysts.

Future Research Avenues and Conceptual Frontiers

The full potential of this compound as a building block in chemical science remains largely untapped. The following sections outline promising directions for future research that could unlock its utility in advanced synthesis and materials science.

Integration into Advanced Synthetic Strategies

The synthesis of this compound itself is a key area for development, with numerous established methods for the construction of the 2-substituted benzothiazole core. A common and versatile approach involves the condensation of 2-aminothiophenol (B119425) with a suitable carboxylic acid derivative or aldehyde. mdpi.comtandfonline.comresearchgate.net For this compound, this would typically involve the reaction of 2-aminothiophenol with 5-cyanovaleric acid or a related derivative. The efficiency and substrate scope of this reaction can be enhanced through the use of various catalytic systems, including green catalysts, to align with the principles of sustainable chemistry. tandfonline.comnih.gov

Once synthesized, the nitrile group of this compound serves as a versatile synthetic handle for a wide array of chemical transformations. Its integration into more complex molecular architectures can be envisaged through several pathways:

As a Precursor to Amines: The reduction of the nitrile group to a primary amine opens up a vast landscape of synthetic possibilities. The resulting aminopentyl-benzothiazole can be a key intermediate in the synthesis of polyamides, or it can be further elaborated through N-acylation, N-alkylation, or conversion into other nitrogen-containing functional groups.

In Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic systems. For example, [3+2] cycloadditions with azides can yield tetrazoles, which are important pharmacophores in medicinal chemistry.

As a Building Block in Natural Product Synthesis: The benzothiazole moiety is present in some natural products. wikipedia.org The valeronitrile chain of this compound could be strategically modified and incorporated into the total synthesis of complex natural products or their analogues.

Table 2: Synthetic Strategies for 2-Substituted Benzothiazoles

ReactantsCatalyst/ConditionsProduct TypeReference
2-Aminothiophenol, AldehydesH₂O₂/HCl2-Aryl/Alkyl-benzothiazoles mdpi.com
2-Aminothiophenol, Carboxylic AcidsMicrowave, P₄S₁₀2-Alkyl-benzothiazoles nih.gov
2-Aminothiophenol, AldehydesAlkyl Carbonic Acid2-Aryl/Alkyl-benzothiazoles tandfonline.comresearchgate.net
2-Aminothiophenol, NitrilesCopper Catalyst2-Substituted Benzothiazoles organic-chemistry.org

Exploration of Novel Reactivities and Derivatizations

The exploration of novel reactions and the synthesis of new derivatives of this compound represent a significant frontier. The reactivity of both the benzothiazole core and the valeronitrile side chain can be exploited to generate a diverse library of new chemical entities.

The nitrile group is particularly amenable to a wide range of chemical transformations. Beyond simple hydrolysis to carboxylic acids or reduction to amines, other derivatizations include:

Reaction with Grignard Reagents: Treatment with Grignard reagents followed by hydrolysis can lead to the formation of ketones, providing a route to a variety of new structures.

Partial Reduction to Aldehydes: The Stephen aldehyde synthesis allows for the selective partial reduction of the nitrile to an aldehyde, a highly versatile functional group in organic synthesis.

Conversion to Amidines and Amidrazones: Reaction with amines or hydrazines can yield amidines and amidrazones, respectively, which are valuable intermediates and can also exhibit biological activity.

The benzothiazole ring itself can also be functionalized. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur on the benzene (B151609) ring, although the regioselectivity will be influenced by the directing effects of the fused thiazole ring and the 2-substituent. Furthermore, the nitrogen atom of the thiazole ring can be quaternized to form benzothiazolium salts, which have applications as ionic liquids and in the synthesis of cyanine (B1664457) dyes.

The combination of these derivatization strategies on both the benzothiazole core and the valeronitrile side chain could lead to the discovery of molecules with novel properties and applications, for instance, as new anticancer agents or as functional materials. researchgate.net

Q & A

Basic: What are the standard synthetic protocols for 2-benzothiazolevaleronitrile derivatives?

Methodological Answer:
The synthesis of benzothiazole derivatives typically involves cyclization reactions or functionalization of pre-existing benzothiazole cores. For example:

  • Cyclocondensation : Reacting 2-aminothiophenol with nitriles or carbonyl compounds under acidic conditions (e.g., polyphosphoric acid) to form the benzothiazole ring .
  • Nucleophilic Substitution : Introducing valeronitrile groups via reactions with alkyl halides or cyanide sources in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C) .
  • Purification : Column chromatography using silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures high purity .

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:
Key analytical techniques include:

  • Spectroscopy :
    • UV-Vis : Identifies π→π* transitions in the benzothiazole ring (absorption peaks ~270–320 nm) .
    • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., valeronitrile chain integration at δ 2.5–3.5 ppm for nitrile protons) .
  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) quantifies purity (>95% recommended for biological assays) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates .
  • Storage : Keep in amber glass vials at 2–8°C under inert gas (N2_2) to prevent hydrolysis or photodegradation .
  • Spill Management : Neutralize with activated carbon; avoid water to prevent nitrile hydrolysis to toxic HCN .

Advanced: How can researchers resolve contradictory bioactivity data in benzothiazole derivative studies?

Methodological Answer:

  • Control Variables : Standardize assay conditions (e.g., solvent DMSO concentration ≤1% to avoid cytotoxicity artifacts) .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on benzothiazole’s C2 position enhance antiproliferative activity) .
  • Statistical Validation : Use multivariate analysis (e.g., PCA) to isolate confounding factors like impurity interference .

Advanced: What computational strategies predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to model transition states for Suzuki-Miyaura couplings (e.g., boron-substituted intermediates) .
  • Hammett Constants : Predict substituent effects on reaction rates (σ+^+ values correlate with nitrile group electrophilicity) .
  • Solvent Modeling : COSMO-RS simulations assess solvent polarity’s impact on reaction yields .

Advanced: How do steric and electronic effects influence the photophysical properties of this compound?

Methodological Answer:

  • Steric Effects : Bulky substituents reduce aggregation-induced quenching (AIQ), enhancing fluorescence quantum yield (e.g., Φ from 0.2 to 0.6 with tert-butyl groups) .
  • Electronic Effects : Electron-donating groups (e.g., -OCH3_3) redshift absorption/emission spectra by stabilizing excited states .
  • Experimental Validation : Time-resolved fluorescence spectroscopy (TCSPC) measures excited-state lifetimes to confirm theoretical predictions .

Basic: What are the stability considerations for this compound under varying pH conditions?

Methodological Answer:

  • Acidic Conditions : Protonation of the benzothiazole nitrogen (pKa ~1.5) leads to ring-opening; avoid pH <2 .
  • Basic Conditions : Hydrolysis of the nitrile group occurs at pH >10, forming carboxylates. Stabilize with buffered solutions (pH 7–8) for long-term storage .

Advanced: How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) aid in mechanistic studies of benzothiazole derivatives?

Methodological Answer:

  • Tracer Studies : Use 13^{13}C-labeled valeronitrile to track metabolic pathways in cell-based assays via LC-MS/MS .
  • Kinetic Isotope Effects (KIE) : Compare kHk_{\text{H}}/kDk_{\text{D}} in nitrile hydrolysis to identify rate-limiting steps (e.g., C-N bond cleavage) .

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